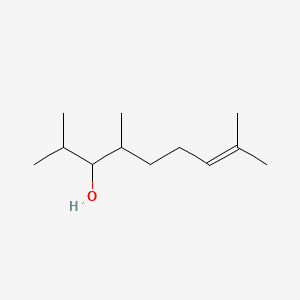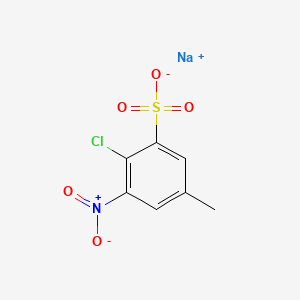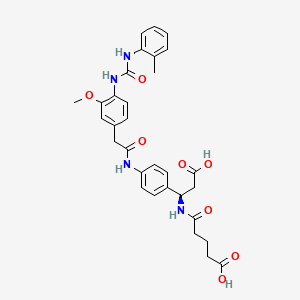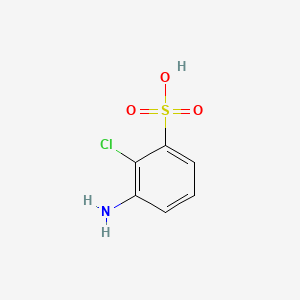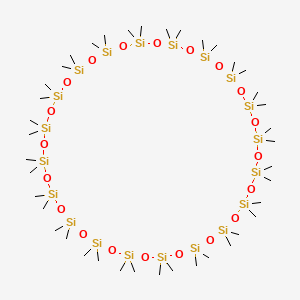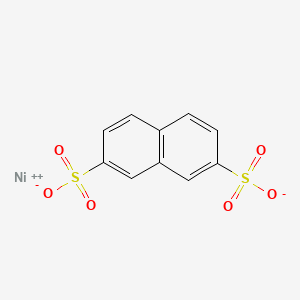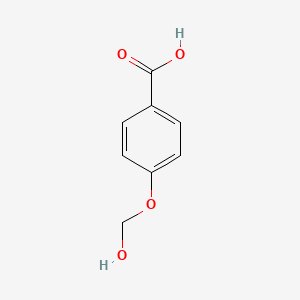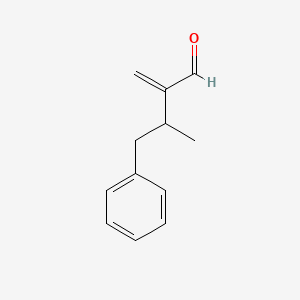
3,3,5-Trimethylcyclohexyl N-acetylanthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylcyclohexyl N-acetylanthranilate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol . It is also known by its synonym, (3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an N-acetylanthranilate moiety.
Vorbereitungsmethoden
The synthesis of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate typically involves the esterification of 2-(acetylamino)benzoic acid with 3,3,5-trimethylcyclohexanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3,3,5-Trimethylcyclohexyl N-acetylanthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylcyclohexyl N-acetylanthranilate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to interact with cell membranes, potentially affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
3,3,5-Trimethylcyclohexyl N-acetylanthranilate can be compared with other similar compounds, such as:
Thiourea, N-(2-hydroxyethyl)-N’-(3,3,5-trimethylcyclohexyl): This compound contains a thiourea group instead of an ester group.
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate: This compound has a different ester moiety.
(3,3,5-trimethylcyclohexyl) 3-(aziridin-1-yl)propanoate: This compound includes an aziridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73486-91-6 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate |
InChI |
InChI=1S/C18H25NO3/c1-12-9-14(11-18(3,4)10-12)22-17(21)15-7-5-6-8-16(15)19-13(2)20/h5-8,12,14H,9-11H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
ZHKXQINATDRSHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


